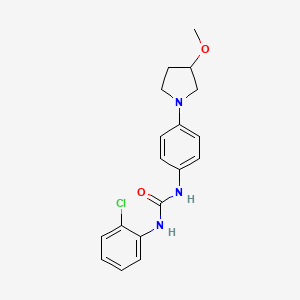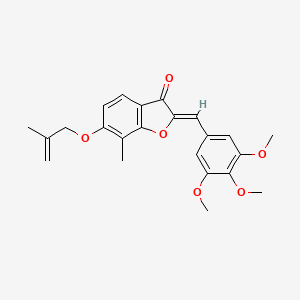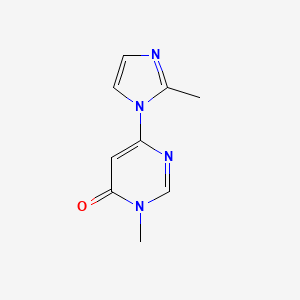
1-(2-Chlorophenyl)-3-(4-(3-methoxypyrrolidin-1-yl)phenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Chlorophenyl)-3-(4-(3-methoxypyrrolidin-1-yl)phenyl)urea, also known as CPPU, is a synthetic plant growth regulator that has been extensively studied for its potential applications in agriculture. CPPU is a urea derivative that belongs to the family of phenylurea compounds. It is a white crystalline powder that is soluble in water and has a molecular weight of 357.85 g/mol. CPPU has been shown to have a variety of effects on plant growth and development, including promoting cell division, increasing fruit size, and enhancing resistance to environmental stresses.
Aplicaciones Científicas De Investigación
Corrosion Inhibition
Urea derivatives have been investigated for their effectiveness in inhibiting corrosion of metals. For example, Bahrami and Hosseini (2012) explored the inhibition effects of certain urea compounds on mild steel corrosion in an acidic solution, demonstrating their potential as efficient corrosion inhibitors. This suggests that similar compounds, including “1-(2-Chlorophenyl)-3-(4-(3-methoxypyrrolidin-1-yl)phenyl)urea,” could also serve as corrosion inhibitors under specific conditions (Bahrami & Hosseini, 2012).
Anticancer Activity
The anticancer potential of urea derivatives has been a significant focus of research. Denoyelle et al. (2012) identified N,N'-diarylureas as potent activators of the eIF2α kinase, which plays a critical role in reducing cancer cell proliferation. These findings highlight the potential of urea derivatives in the development of novel anticancer agents (Denoyelle et al., 2012).
Photodegradation and Hydrolysis
Research by Gatidou and Iatrou (2011) on the photodegradation and hydrolysis of substituted urea pesticides in water sheds light on the environmental behavior of these compounds. Their study demonstrates how substituted ureas undergo photodegradation, which is crucial for understanding the environmental impact of urea derivatives including the specified compound (Gatidou & Iatrou, 2011).
Polymer Chemistry
Urea derivatives are also explored in polymer chemistry for their role as initiators in the ring-opening polymerization of epoxides, as studied by Makiuchi, Sudo, and Endo (2015). This application is significant for developing materials with specialized properties (Makiuchi, Sudo, & Endo, 2015).
Nonlinear Optical Properties
The nonlinear optical (NLO) properties of bis-chalcone derivatives, which are related to urea derivatives, have been studied by Shettigar et al. (2006). These materials exhibit significant SHG (Second Harmonic Generation) efficiency, suggesting that urea derivatives could potentially be utilized in NLO applications (Shettigar et al., 2006).
Propiedades
IUPAC Name |
1-(2-chlorophenyl)-3-[4-(3-methoxypyrrolidin-1-yl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O2/c1-24-15-10-11-22(12-15)14-8-6-13(7-9-14)20-18(23)21-17-5-3-2-4-16(17)19/h2-9,15H,10-12H2,1H3,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLPORECJGABKSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)C2=CC=C(C=C2)NC(=O)NC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chlorophenyl)-3-[4-(3-methoxypyrrolidin-1-YL)phenyl]urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-methoxy-2-((4-(propylsulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B2826035.png)

![1-benzyl-N,N-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2826038.png)



![5-Bromo-2-[(4-nitrobenzyl)oxy]benzaldehyde](/img/structure/B2826048.png)

![6-[4-(3-Chloro-2-methylphenyl)sulfonylpiperazin-1-yl]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B2826051.png)
![2-Ethoxy-1-(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)ethanone](/img/structure/B2826052.png)
![3,4,5-triethoxy-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2826054.png)
![(3Z)-3-{[(2,4-dichlorophenyl)methoxy]imino}-1-[(3,4-dichlorophenyl)methyl]-2,3-dihydro-1H-indol-2-one](/img/structure/B2826055.png)
